Platinum octaethylporphyrin

Description

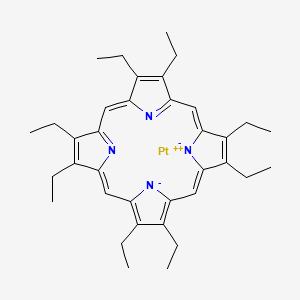

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;platinum(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAODGUVBNLMTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Pt |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Photophysical Landscape of Platinum Octaethylporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Platinum octaethylporphyrin (PtOEP) is a highly versatile synthetic porphyrin that has garnered significant attention in various scientific and technological fields, including oxygen sensing, photodynamic therapy, and organic light-emitting diodes (OLEDs). Its utility is intrinsically linked to its well-defined and robust photophysical properties, characterized by strong absorption in the visible region, efficient intersystem crossing to a long-lived triplet state, and intense room-temperature phosphorescence. This technical guide provides an in-depth overview of the core photophysical properties of PtOEP, methodologies for their characterization, and the fundamental pathways governing its excited-state dynamics.

Core Photophysical Properties

The photophysical behavior of PtOEP is dictated by the electronic transitions within its macrocyclic structure, heavily influenced by the central platinum atom. The heavy platinum atom enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state, a key feature of its photophysics.

Absorption and Emission Spectra

PtOEP exhibits a characteristic absorption spectrum for a metalloporphyrin, dominated by an intense Soret band in the near-UV region and weaker Q-bands in the visible region.[1][2] Upon excitation, it relaxes primarily through phosphorescence, emitting red light.

Table 1: Spectroscopic Properties of this compound (PtOEP) in Solution

| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Phosphorescence Emission (λ_max, nm) |

| Toluene | 372 | 510, 543 | ~645 |

| Dichloromethane (B109758) | ~380 | ~501, 533 | 660[3] |

| Dimethylformamide (DMF) | 380 | 501, 533 | - |

Note: The exact peak positions can vary slightly depending on the solvent and concentration.

The absorption spectrum arises from π-π* transitions within the porphyrin ring. The intense Soret band corresponds to the S₀ → S₂ transition, while the Q-bands are associated with the S₀ → S₁ transition.[1] The emission spectrum is characterized by a strong phosphorescence peak around 645-660 nm, originating from the radiative decay of the first triplet excited state (T₁) to the singlet ground state (S₀).[3][4]

Quantum Yields and Excited-State Lifetimes

The efficiency of the photophysical processes of PtOEP is quantified by its quantum yields and excited-state lifetimes. The high phosphorescence quantum yield and long lifetime are defining features of this molecule.

Table 2: Photophysical Parameters of this compound (PtOEP)

| Parameter | Value | Conditions |

| Phosphorescence Quantum Yield (Φ_p) | ~0.5[5][6] | Deaerated solution at room temperature |

| Triplet State Quantum Yield (Φ_T) | ~0.9[6] | - |

| Phosphorescence Lifetime (τ_p) | 75 µs[3] | Deaerated dichloromethane at 298 K |

| Triplet State Lifetime (in solid matrix) | 73-110 µs[3] | - |

The high triplet state quantum yield indicates that nearly all molecules that absorb a photon transition to the triplet state. This efficient population of the triplet state, combined with its relatively long lifetime in the absence of quenchers, is the basis for many of its applications.

Experimental Protocols

The characterization of the photophysical properties of PtOEP relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of PtOEP.

Methodology:

-

Sample Preparation: Prepare a dilute solution of PtOEP in a suitable UV-transparent solvent (e.g., toluene, dichloromethane). The concentration should be adjusted to yield an absorbance between 0.1 and 1 at the Soret band maximum to ensure linearity.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Measurement: A cuvette containing the pure solvent is used as a reference. The absorption spectrum of the PtOEP solution is recorded over a wavelength range covering both the Soret and Q-bands (e.g., 300-700 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands are identified from the spectrum.

Steady-State Luminescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum of PtOEP.

Methodology:

-

Sample Preparation: Prepare a solution of PtOEP in a chosen solvent. For phosphorescence measurements, the solution must be deoxygenated to prevent quenching of the triplet state. This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes.

-

Instrumentation: A spectrofluorometer equipped with a phosphorescence detection mode (which may involve time-gating to separate phosphorescence from fluorescence).

-

Measurement: The sample is excited at a wavelength corresponding to one of its absorption bands (e.g., the Soret band or a Q-band). The emission spectrum is then recorded at longer wavelengths.

-

Data Analysis: The wavelength of maximum phosphorescence intensity is determined from the resulting spectrum.

Time-Resolved Luminescence Spectroscopy (Phosphorescence Lifetime)

Objective: To measure the phosphorescence lifetime (τ_p) of the excited triplet state of PtOEP.

Methodology:

-

Sample Preparation: A deoxygenated solution of PtOEP is prepared as described above.

-

Instrumentation: A time-resolved spectrometer, often employing a pulsed laser for excitation (e.g., a nitrogen laser or a frequency-doubled Nd:YAG laser) and a fast detector (e.g., a photomultiplier tube) coupled to an oscilloscope or a time-correlated single-photon counting (TCSPC) system.

-

Measurement: The sample is excited with a short laser pulse. The decay of the phosphorescence intensity over time is then recorded.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the phosphorescence lifetime (τ_p).

Photophysical Pathways and Oxygen Sensing Mechanism

The photophysical dynamics of PtOEP can be visualized as a series of competing deactivation pathways for the excited state. Its application as an oxygen sensor is a direct consequence of the interaction between molecular oxygen and the triplet excited state of PtOEP.

References

- 1. Optically Coupled PtOEP and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. mdpi.com [mdpi.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

Platinum Octaethylporphyrin: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Platinum Octaethylporphyrin (PtOEP), a significant phosphorescent compound with applications in oxygen sensing, organic light-emitting diodes (OLEDs), and photodynamic therapy. This document offers in-depth experimental protocols, quantitative data summaries, and visual representations of the synthesis and characterization workflows.

Synthesis of this compound (PtOEP)

The synthesis of PtOEP is a two-step process that begins with the preparation of the free-base octaethylporphyrin (H₂OEP), followed by the insertion of platinum(II) into the porphyrin core.

Step 1: Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂OEP)

The synthesis of the porphyrin macrocycle is achieved through the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).

Experimental Protocol:

-

A 500-mL, round-bottomed flask, protected from light by wrapping in aluminum foil, is fitted with a reflux condenser, a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.

-

The flask is charged with 3,4-diethylpyrrole (1.0 g, 8.1 mmol), benzene (B151609) (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).

-

The mixture is stirred and heated to reflux under a nitrogen atmosphere. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

-

After the complete consumption of the pyrrole (B145914) (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization to yield analytically pure H₂OEP as a purple, amorphous powder.

Step 2: Metallation of Octaethylporphyrin with Platinum(II)

The insertion of platinum into the free-base porphyrin is accomplished by reacting H₂OEP with a platinum(II) salt. A common and effective method utilizes platinum(II) chloride or platinum(II) acetylacetonate (B107027).

Experimental Protocol:

-

In a suitable flask, octaethylporphyrin (H₂OEP) is dissolved in a high-boiling point solvent such as benzonitrile (B105546) or N,N-dimethylformamide (DMF).

-

An excess of a platinum(II) source, such as platinum(II) chloride (PtCl₂) or platinum(II) acetylacetonate (Pt(acac)₂), is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the two-band spectrum of the platinum complex.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude PtOEP is purified by column chromatography on silica (B1680970) gel, typically using a mixture of dichloromethane (B109758) and hexanes as the eluent.

-

The purified PtOEP is obtained as a reddish-purple solid.

Characterization of this compound (PtOEP)

A comprehensive characterization of the synthesized PtOEP is essential to confirm its identity and purity. The following are standard analytical techniques employed for this purpose.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing porphyrins. The electronic absorption spectrum of PtOEP is characterized by a strong Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region.

Experimental Protocol:

-

A dilute solution of PtOEP is prepared in a suitable solvent (e.g., toluene, dichloromethane, or DMF).

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 300-800 nm.

-

The solvent is used as a reference.

Expected Spectral Data:

The absorption spectrum of PtOEP typically shows a Soret band around 380 nm and two Q-bands at approximately 501 nm and 533 nm.[1]

Photoluminescence Spectroscopy

PtOEP is known for its strong phosphorescence at room temperature in deaerated solutions.[2] Photoluminescence spectroscopy is used to measure its emission properties.

Experimental Protocol:

-

A solution of PtOEP is prepared in a suitable solvent and deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Oxygen is a known quencher of porphyrin triplet states.

-

The sample is excited at a wavelength corresponding to one of its absorption maxima (e.g., in the Soret or Q-band region).

-

The emission spectrum is recorded, typically in the range of 600-750 nm.

Expected Spectral Data:

PtOEP exhibits a strong phosphorescence emission peak around 645-650 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the molecular structure of PtOEP. The high symmetry of the molecule simplifies the spectrum.

Experimental Protocol:

-

A sample of PtOEP is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹H NMR spectrum is recorded on a high-field NMR spectrometer.

Expected Spectral Data:

The ¹H NMR spectrum of PtOEP is expected to show signals corresponding to the meso-protons, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of the ethyl groups, with integrations consistent with the molecular formula.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of PtOEP, confirming its elemental composition.

Experimental Protocol:

-

A sample of PtOEP is introduced into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The mass spectrum is recorded.

Expected Data:

The mass spectrum should show a prominent peak corresponding to the molecular ion [PtOEP]⁺. The calculated molecular weight of PtOEP (C₃₆H₄₄N₄Pt) is approximately 727.84 g/mol .[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of PtOEP

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄N₄Pt | [3] |

| Molecular Weight | 727.84 g/mol | [3] |

| Appearance | Reddish-purple solid | [4] |

| Solubility | Soluble in chloroform, dichloromethane, toluene | [4] |

Table 2: Spectroscopic Data of PtOEP

| Technique | Parameter | Wavelength/Chemical Shift (δ) | Solvent | Reference |

| UV-Vis Spectroscopy | Soret Band (λmax) | ~380 nm | DMF | [1] |

| Q-Band 1 (λmax) | ~501 nm | DMF | [1] | |

| Q-Band 2 (λmax) | ~533 nm | DMF | [1] | |

| Photoluminescence | Phosphorescence (λem) | ~650 nm | Deaerated Toluene | [1] |

Visual Diagrams

The following diagrams illustrate the synthesis and characterization workflows for PtOEP.

References

An In-depth Technical Guide to the Molecular Structure and Electronic Properties of Platinum(II) Octaethylporphyrin (PtOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of Platinum(II) Octaethylporphyrin (PtOEP), a key phosphorescent material. The document details its structural characteristics, photophysical behavior, and the experimental methodologies used for its characterization, making it an essential resource for professionals in research and development.

Molecular Structure of PtOEP

Platinum(II) Octaethylporphyrin (PtOEP) is a metalloporphyrin with the chemical formula C₃₆H₄₄N₄Pt and a molecular weight of approximately 727.84 g/mol .[1][2][3] The core of the molecule consists of a porphyrin macrocycle, a large, aromatic heterocyclic ring, with a central platinum(II) ion. The periphery of the porphyrin ring is substituted with eight ethyl groups, which enhance its solubility in organic solvents.[4] The overall structure is planar, a feature that facilitates strong intermolecular π-π stacking interactions, leading to the formation of aggregates in concentrated solutions or solid films.[5]

Electronic and Photophysical Properties

The electronic properties of PtOEP are dominated by the extended π-conjugated system of the porphyrin macrocycle and the heavy platinum atom at its center. These features give rise to its characteristic strong absorption and efficient phosphorescence.

The absorption spectrum of PtOEP is typical for a porphyrin, characterized by an intense Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region.[6] In a dilute tetrahydrofuran (B95107) (THF) solution, the Soret band has an absorption maximum at 380 nm, with the Q-bands appearing at 501 nm and 535 nm.[6] The phosphorescence maximum of PtOEP in a deoxygenated THF solution at room temperature is observed at 641 nm.[6] In polystyrene (PS) films, the absorption spectrum is similar to that in toluene, with a Soret band maximum at 383.0 nm, and the primary emission maximum is at 647.0 nm.[7]

Upon photoexcitation, the PtOEP molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the strong spin-orbit coupling induced by the heavy platinum atom, the molecule undergoes very rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).[8] This ISC process occurs on a timescale of less than 100 picoseconds.[6]

From the T₁ state, the molecule can relax back to the S₀ ground state via a radiative process known as phosphorescence, which is characterized by a long lifetime and a significant Stokes shift.[6] The energy of the first triplet excited level (T₁) is approximately 1.9 eV.[9] The phosphorescence of PtOEP is highly sensitive to the presence of molecular oxygen, which can quench the triplet state, a property that is exploited in optical oxygen sensors.[10][11]

The following tables summarize the key photophysical and electronic properties of PtOEP reported in the literature.

Table 1: Spectroscopic Properties of PtOEP in Different Media

| Medium | Soret Band (nm) | Q-Bands (nm) | Phosphorescence Max (nm) |

| Tetrahydrofuran (THF) | 380 | 501, 535 | 641 |

| Toluene | 383 | 503, 536 | ~647 |

| Polystyrene (PS) Film | 383 | 506, 537 | 647 |

| Epoxy (EPO) Film | 410 | - | ~647 |

Data sourced from references[6][7][9].

Table 2: Electronic Properties of PtOEP

| Property | Value |

| First Triplet State Energy (T₁) | 1.9 eV |

| Highest Occupied Molecular Orbital (HOMO) | -5.3 eV |

| Phosphorescence Quantum Yield | ~0.4 |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1.0 |

Data sourced from references[6][9][10].

Experimental Protocols

This section outlines the methodologies for the synthesis of PtOEP and the characterization of its photophysical properties.

The synthesis of the OEP ligand is a crucial first step. A common method involves the acid-catalyzed condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).[4]

Protocol:

-

A 500-mL, round-bottomed flask is wrapped in aluminum foil and equipped with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a nitrogen inlet.

-

The flask is charged with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (B151609) (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).[4]

-

The mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is removed azeotropically using the Dean-Stark trap.

-

After the reaction is complete (monitored by TLC), the solvent is removed, and the crude product is purified by chromatography to yield octaethylporphyrin.[4]

The subsequent insertion of platinum is typically achieved by reacting the OEP ligand with a platinum(II) salt, such as platinum(II) chloride, in a suitable high-boiling solvent like benzonitrile.

The following protocol describes the general procedure for acquiring absorption and emission spectra.

Protocol:

-

Sample Preparation: Prepare dilute solutions of PtOEP in the desired solvent (e.g., butyronitrile, toluene, THF) to a concentration near 0.2 mM to avoid aggregation.[5] For measurements in solid matrices, incorporate PtOEP into a polymer solution (e.g., polystyrene in toluene) before casting a film.

-

Deoxygenation: For phosphorescence measurements, de-aerate the sample by bubbling nitrogen gas through the cuvette for 5-10 minutes to remove dissolved oxygen, which quenches the triplet state.[5]

-

Absorption Spectroscopy: Use a spectrophotometer (e.g., Cary 5000) to measure the UV-Vis absorption spectrum. Set the scan rate to a suitable speed, such as 600 nm/min.[5]

-

Emission Spectroscopy: Use a fluorometer (e.g., Fluorolog-3) with a xenon lamp as the excitation source.[5] Measure samples in a front-face configuration to minimize inner filter effects.

-

Phosphorescence Measurement: Excite the sample at one of its absorption maxima (e.g., in the Soret or Q-bands) and scan the emission spectrum at longer wavelengths (e.g., 600-800 nm). Use appropriate slit sizes (e.g., 1.5 - 6 nm) for both excitation and emission to balance signal intensity and resolution.[5]

Visualizations of Key Processes

Diagrams are provided below to illustrate the photophysical dynamics of PtOEP and a typical experimental workflow for its characterization.

Caption: Jablonski diagram illustrating the electronic transitions in PtOEP.

Caption: Workflow for the synthesis and photophysical analysis of PtOEP.

References

- 1. Pt(II) Octaethylporphine (PtOEP) | [frontierspecialtychemicals.com]

- 2. PtOEP | C36H44N4Pt | CID 636283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 铂八乙基卟啉 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optically Coupled PtOEP and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.unibo.it [cris.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Absorption and Emission Spectra of Platinum Octaethylporphyrin (PtOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Platinum octaethylporphyrin (PtOEP), a key organometallic compound utilized in a range of applications from OLED manufacturing to oxygen sensing and photodynamic therapy.[1] This document details the absorption and emission characteristics of PtOEP, provides comprehensive experimental protocols for their measurement, and presents key quantitative data in a clear, comparative format.

Core Photophysical Characteristics

This compound is a red fluorescent dye known for its strong phosphorescence, which is highly sensitive to the presence of molecular oxygen.[2][3] This sensitivity makes it an excellent probe for oxygen concentration measurements.[2][4] The characteristic absorption spectrum of PtOEP includes a strong Soret band around 380-390 nm and weaker Q-bands in the visible region, typically around 500-550 nm.[2][5][6][7] Upon excitation, PtOEP undergoes efficient intersystem crossing to its triplet state, leading to phosphorescence with a primary emission peak typically observed around 640-660 nm.[2][3][7][8]

Quantitative Spectroscopic Data

The photophysical properties of PtOEP are significantly influenced by its local environment, including the solvent and whether it is in solution or a solid matrix. The following table summarizes key quantitative data for PtOEP under various conditions.

| Solvent/Matrix | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ) | Lifetime (τ) (µs) | Conditions | Reference |

| Dimethylformamide (DMF) | 380, 501, 533 | - | - | - | Room Temperature | [5] |

| Dichloromethane (deaerated) | - | 660 | 0.35 | 75 | 298 K | [3] |

| Toluene (air-saturated) | - | - | 0.00125 | - | Room Temperature | [2] |

| Toluene (de-aerated) | - | - | 0.4015 | - | Room Temperature, after N2 purge | [2] |

| Polystyrene (PS) film | 503, 536 | 640, 713 | - | - | Room Temperature | [6][7] |

| Cardo poly(aryl ether ketone) film | - | - | - | 75 (in N2), <2 (in O2) | Room Temperature | [4] |

Experimental Protocols

Accurate characterization of the absorption and emission spectra of PtOEP is crucial for its effective application. Below are detailed methodologies for these key experiments.

Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of PtOEP in solution.

a. Sample Preparation:

-

Prepare a stock solution of PtOEP in a high-purity solvent (e.g., dimethylformamide, dichloromethane). A typical concentration is in the micromolar range.

-

Further dilute the stock solution to obtain a final concentration that results in an absorbance of approximately 1 at the Soret peak maximum to ensure a good signal-to-noise ratio while remaining within the linear range of the spectrophotometer.

-

Transfer the final solution to a quartz cuvette with a 1 cm path length.

b. Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measure the absorption spectrum of the PtOEP solution over a wavelength range that covers both the Soret and Q-bands (e.g., 300-700 nm).

Emission Spectroscopy

This protocol details the measurement of the phosphorescence spectrum of PtOEP.

a. Sample Preparation:

-

Prepare a dilute solution of PtOEP in the desired solvent. To minimize inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.

-

For measurements in de-aerated conditions, bubble the solution with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to remove dissolved oxygen. Seal the cuvette to prevent re-exposure to air.

b. Instrumentation and Measurement:

-

Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube).

-

Set the excitation wavelength to one of the absorption maxima of the Q-band (e.g., 535 nm) to minimize direct excitation of potential impurities.[5]

-

Scan the emission spectrum over a range that captures the phosphorescence peak (e.g., 600-800 nm).

-

Use appropriate emission and excitation slit widths to balance spectral resolution and signal intensity. For example, slit sizes of 3-6 nm can be used for both excitation and emission.[8]

Key Processes and Visualizations

PtOEP is a highly effective sensitizer (B1316253) in a process known as Triplet-Triplet Annihilation Upconversion (TTA-UC). In this process, PtOEP absorbs lower-energy photons and, through a series of energy transfer steps, leads to the emission of higher-energy light from an acceptor molecule (annihilator), such as 9,10-diphenylanthracene (B110198) (DPA).[5]

Caption: Triplet-Triplet Annihilation Upconversion (TTA-UC) process with PtOEP as the sensitizer.

Aggregation and Environmental Effects

It is important to note that the photophysical properties of PtOEP can be influenced by aggregation, particularly at high concentrations or in the solid state.[8] Aggregation can lead to the appearance of additional emission signals at longer wavelengths, sometimes referred to as excimer emission.[2][9] Some studies have observed emission peaks around 757-775 nm, which were initially attributed to aggregates but may also arise from degradation or photochemical products.[8] Therefore, careful control of concentration and sample preparation is essential for obtaining reproducible spectroscopic data.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Real-time monitoring of luminescent lifetime changes of PtOEP oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Optically Coupled PtOEP and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.unibo.it [cris.unibo.it]

- 7. OPG [opg.optica.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Absorption and emission spectroscopic characterization of platinum-octaethyl-porphyrin (PtOEP) - pred [pred.uni-regensburg.de]

Unraveling the Triplet State of Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the triplet state lifetime of Platinum(II) octaethylporphyrin (PtOEP), a key photosensitizer with significant applications in photodynamic therapy, optical sensing, and photon upconversion technologies. Understanding the photophysical properties of PtOEP, particularly its long-lived triplet state, is crucial for optimizing its function in these diverse fields.

Core Photophysical Properties of PtOEP

Platinum(II) octaethylporphyrin is a metalloporphyrin known for its high quantum yield of intersystem crossing (ISC), approaching 100%.[1] This near-perfect efficiency in transitioning from the photoexcited singlet state (S₁) to the triplet state (T₁) is a cornerstone of its utility. The energy of this lowest excited triplet state (ET1) is approximately 1.9 eV to 1.92 eV.[1][2][3] This long-lived triplet state is the primary photoactive species responsible for subsequent energy transfer processes or photochemical reactions.

The triplet state lifetime (τT) of PtOEP is highly sensitive to its environment, including the solvent, concentration, temperature, and the presence of quenchers like molecular oxygen. These factors must be carefully controlled in experimental setups to achieve desired outcomes.

Quantitative Analysis of PtOEP Triplet State Lifetime

The triplet state lifetime of PtOEP has been measured under various experimental conditions. The following table summarizes key quantitative data from the literature, providing a comparative overview.

| Solvent/Matrix | Concentration | Temperature | Lifetime (τ₀) | Measurement Technique |

| Degassed Toluene (B28343) | 5 µM | Room Temp. | 88.8 µs | Transient Absorption |

| Deaerated Toluene | 10 µM | Room Temp. | 95 µs | Phosphorescence Decay |

| Deaerated Toluene | - | Room Temp. | 50 µs | Not Specified |

| Toluene | 6 µM - 115 µM | Room Temp. | 50 µs (mono-exponential) | Not Specified |

| Toluene | - | 280 K | 45.6 µs | Transient Absorption |

| Toluene | - | 190 K | 90.7 µs | Transient Absorption |

| Polystyrene (PS) Film | - | Room Temp. | Biexponential decay | Time-resolved Spectroscopy |

| Deaerated Toluene Solution | - | Room Temp. | 50 µs | Phosphorescence |

| As-prepared Toluene Solution | - | Room Temp. | 0.2 µs | Phosphorescence |

Factors Influencing PtOEP Triplet State Lifetime

Several factors can significantly alter the triplet state lifetime of PtOEP:

-

Oxygen Quenching: The presence of molecular oxygen is a primary quenching pathway for the PtOEP triplet state. The phosphorescence lifetime in an as-prepared toluene solution (0.2 µs) is significantly shorter than in a deaerated solution (50 µs), highlighting the profound effect of oxygen.[4] This property is harnessed for optical oxygen sensing.[5]

-

Concentration: At higher concentrations, triplet-triplet annihilation (TTA) can occur, where two triplet-state molecules interact, leading to a shortening of the observed lifetime.[6] Excimer formation at high concentrations in films can also introduce new decay pathways.[7][8]

-

Temperature: The triplet lifetime of PtOEP is temperature-dependent, generally increasing as the temperature decreases. For instance, in toluene, the lifetime nearly doubles from 45.6 µs at 280 K to 90.7 µs at 190 K.[1]

-

Solvent and Matrix: The surrounding medium can influence the photophysical properties of PtOEP. Strong ligating solvents can interact with the platinum center, affecting its behavior.[7][8] In polymer films like polystyrene, the decay kinetics can become more complex, often exhibiting biexponential decay, suggesting different local environments for the PtOEP molecules.[5]

Experimental Protocols for Triplet State Lifetime Measurement

Accurate determination of the PtOEP triplet state lifetime is critical. Two common techniques are transient absorption spectroscopy and time-resolved phosphorescence measurements.

Transient Absorption (TA) Spectroscopy

This pump-probe technique is a powerful tool for studying the kinetics of excited states.

Methodology:

-

Sample Preparation: Prepare a solution of PtOEP in a suitable solvent (e.g., toluene) at a known concentration (e.g., 5-10 µM). The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Excitation (Pump): A pulsed laser is used to excite the sample at a wavelength where PtOEP has a strong absorption, typically in the Q-band region (e.g., 532 nm or 535 nm).[1]

-

Probing: A broadband light source is passed through the sample, and the change in absorbance is monitored as a function of time after the laser flash. The triplet-triplet absorption of PtOEP can be monitored at specific wavelengths, for instance, around 420 nm.[9]

-

Data Analysis: The decay of the triplet-triplet absorption signal is fitted to an exponential decay function to extract the triplet lifetime.

Time-Resolved Phosphorescence Measurement

This method directly measures the decay of the phosphorescence emission from the PtOEP triplet state.

Methodology:

-

Sample Preparation: As with TA spectroscopy, the sample must be deoxygenated to eliminate quenching by oxygen.

-

Excitation: A pulsed light source (e.g., a laser or a flash lamp) excites the sample.

-

Detection: The phosphorescence emission, typically monitored at its peak wavelength (around 650 nm), is detected using a fast photodetector (e.g., a photomultiplier tube).[6][10]

-

Data Analysis: The decay of the phosphorescence intensity over time is recorded and fitted to an exponential decay model to determine the lifetime. At higher excitation intensities, a global fitting procedure that accounts for triplet-triplet annihilation may be necessary for accurate lifetime determination.[6]

Visualizing Photophysical Processes and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes and workflows involved in studying the PtOEP triplet state.

Caption: Key photophysical pathways of PtOEP after light absorption.

Caption: General workflow for measuring PtOEP triplet state lifetime.

Conclusion

The triplet state lifetime of PtOEP is a critical parameter that dictates its performance in a wide range of applications. A thorough understanding of how experimental conditions influence this lifetime is essential for researchers and developers. By employing standardized and carefully controlled experimental protocols, such as transient absorption spectroscopy and time-resolved phosphorescence measurements, one can accurately characterize the photophysical properties of PtOEP and harness its full potential. The data and methodologies presented in this guide serve as a valuable resource for professionals working with this versatile photosensitizer.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.unibo.it [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. analusis.edpsciences.org [analusis.edpsciences.org]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Comparison of the photophysical properties of a planar, PtOEP, and a nonplanar, PtOETPP, porphyrin in solution and doped films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

Platinum octaethylporphyrin phosphorescence quantum yield determination.

An In-depth Technical Guide to the Determination of Platinum Octaethylporphyrin (PtOEP) Phosphorescence Quantum Yield

Introduction

This compound (PtOEP) is a metalloporphyrin complex renowned for its robust photophysical properties, most notably its intense and long-lived phosphorescence at room temperature in the absence of quenchers.[1] The central platinum atom enhances spin-orbit coupling, which facilitates highly efficient intersystem crossing from the excited singlet state to the triplet state, resulting in a high phosphorescence quantum yield.[2] This characteristic makes PtOEP an invaluable tool in various scientific and biomedical fields, including oxygen sensing, bioimaging, and as a photosensitizer in photodynamic therapy.[3][4]

The phosphorescence quantum yield (Φp) is a critical parameter that quantifies the efficiency of the phosphorescence process. It is defined as the ratio of the number of photons emitted as phosphorescence to the number of photons absorbed by the molecule.[5][6] An accurate determination of Φp is essential for evaluating the performance of PtOEP-based systems and for the development of new applications. This guide provides a comprehensive overview of the methodologies and experimental protocols for the precise determination of the phosphorescence quantum yield of PtOEP, tailored for researchers, scientists, and professionals in drug development.

Core Photophysical Principles of PtOEP

The photophysical behavior of PtOEP is governed by the transitions between its electronic energy states, as depicted in the Jablonski diagram below. Upon absorption of a photon, typically in its strong Soret band (~380 nm) or the weaker Q-bands (~501-533 nm), the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).[2][4] Due to the heavy platinum atom, PtOEP undergoes rapid and highly efficient intersystem crossing (ISC) to the lowest triplet state (T₁).[2] From the T₁ state, the molecule can return to the S₀ ground state via phosphorescence, a spin-forbidden radiative process that results in a characteristic emission at around 640 nm.[4]

However, the T₁ state is susceptible to quenching by other molecules, most notably molecular oxygen, which is a triplet in its ground state.[4] This energy transfer process deactivates the PtOEP triplet state and is the basis for its use in oxygen sensing.[3] Consequently, for accurate quantum yield measurements, the removal of dissolved oxygen from the solvent is a critical experimental step.[4][5]

Caption: Jablonski diagram illustrating the photophysical processes of PtOEP.

Methodologies for Phosphorescence Quantum Yield Determination

There are two primary methods for measuring the phosphorescence quantum yield: the absolute method and the relative method.[7]

-

Absolute Method : This technique directly measures the ratio of emitted to absorbed photons using an integrating sphere.[8] It is considered the most accurate method as it does not rely on reference standards.

-

Relative Method : This is the more common approach, where the phosphorescence intensity of the sample is compared to that of a standard compound with a known quantum yield.[8][9]

The Absolute Method

The absolute method provides a direct measurement of the quantum yield by capturing nearly all photons emitted by the sample in a 4π geometry using an integrating sphere.[7]

Experimental Protocol

-

Instrumentation : A spectrofluorometer equipped with an integrating sphere accessory, a monochromatized light source (e.g., Xenon arc lamp), and a sensitive, calibrated detector (e.g., back-thinned CCD) are required.

-

Measurement of Incident Light (Blank) : A cuvette containing only the de-aerated solvent is placed in the integrating sphere. The spectrum of the excitation light is recorded. This represents the total number of incident photons.[7]

-

Measurement of Sample Emission : The blank cuvette is replaced with a cuvette containing the de-aerated PtOEP solution. The spectrum is recorded again under identical conditions. This measurement captures both the unabsorbed (scattered) excitation light and the phosphorescence emission from the sample.[7]

-

Calculation : The number of absorbed photons is determined by the difference in the integrated area of the excitation light peak between the blank and the sample measurements. The number of emitted photons is the integrated area of the corrected phosphorescence spectrum.

The phosphorescence quantum yield (Φp) is calculated as:

Φp = (Integrated Photon Count of Emission) / (Integrated Photon Count of Blank - Integrated Photon Count of Unabsorbed Light from Sample)

Caption: Workflow for the absolute method of quantum yield determination.

The Relative Method

The relative method is a more accessible technique that relies on comparing the spectroscopic properties of the unknown sample (PtOEP) to a well-characterized standard with a known quantum yield (Φst).[8]

Experimental Protocol

-

Instrumentation : A UV-Vis spectrophotometer and a standard spectrofluorometer are required.[10]

-

Selection of a Standard : Choose a standard with a known quantum yield whose absorption spectrum overlaps with that of PtOEP, allowing for excitation at the same wavelength. For phosphorescence, a standard with a similar emission profile is ideal. While less common than fluorescence standards, compounds like [Ru(bpy)₃]²⁺ can be used.

-

Sample Preparation :

-

Prepare a series of dilute solutions of both the PtOEP sample and the standard in the same solvent.[11]

-

The absorbance at the chosen excitation wavelength should be kept low (ideally ≤ 0.1) to avoid inner-filter effects and ensure a linear relationship between absorbance and emission.[5][8]

-

Crucially, de-aerate all solutions by purging with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to eliminate oxygen quenching.[4]

-

-

Absorbance Measurement : Using the UV-Vis spectrophotometer, measure the absorbance (A) of each solution at the chosen excitation wavelength.[8]

-

Emission Measurement :

-

Using the spectrofluorometer, record the spectrally corrected phosphorescence spectrum for both the PtOEP and standard solutions.

-

It is critical that all experimental settings (e.g., excitation wavelength, slit widths, detector voltage) are identical for the sample and the standard.[8]

-

For phosphorescence, a time-gated measurement or a shutter on the excitation source can be used to isolate the long-lived emission from any short-lived fluorescence.[12]

-

-

Calculation : The phosphorescence quantum yield of the sample (Φx) is calculated using the following equation:[8][10]

Φx = Φst * (Ix / Ist) * (Ax / Ast) * (nx² / nst²)

Where:

-

Φ is the quantum yield.

-

I is the integrated area under the corrected emission spectrum.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample (PtOEP) and the standard, respectively. If the same solvent is used for both, the refractive index term (n²x / n²st) cancels out.[9]

-

Caption: Workflow for the relative method of quantum yield determination.

Quantitative Data for PtOEP

The following tables summarize key quantitative data for PtOEP reported in the literature.

Table 1: Photophysical Properties of this compound (PtOEP)

| Property | Wavelength / Value | Conditions | Reference(s) |

| Absorption (Soret Band) | ~380 nm | In solution/film | [2][4] |

| Absorption (Q-Bands) | ~501 nm, ~533 nm | In solution/film | [2][4] |

| Phosphorescence Emission | ~640 nm | In solution/film | [4] |

| Phosphorescence Lifetime | 75 µs | In N₂ (de-aerated) | [3] |

| Phosphorescence Lifetime | < 2 µs | In O₂ (aerated) | [3] |

Table 2: Reported Phosphorescence Quantum Yields (Φp) of PtOEP

| Quantum Yield (Φp) | Solvent / Matrix | Conditions | Reference(s) |

| 0.50 (50%) | De-aerated solutions | Room Temperature | [1] |

| 0.40 (40%) | Toluene | After N₂ gas purging | [4] |

| 0.00125 (0.125%) | Toluene | Air-saturated | [4] |

| High | Polystyrene, dicarbazole-biphenyl films | Diluted solid solution | [4] |

References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. Optically Coupled PtOEP and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of luminescent lifetime changes of PtOEP oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. infoscience.epfl.ch [infoscience.epfl.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jasco-global.com [jasco-global.com]

- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 9. edinst.com [edinst.com]

- 10. shimadzu.com [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. jasco-global.com [jasco-global.com]

Solubility and stability of PtOEP in common organic solvents.

An In-depth Technical Guide to the Solubility and Stability of Platinum(II) Octaethylporphyrin (PtOEP) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Platinum(II) octaethylporphyrin (PtOEP) in frequently used organic solvents. The information herein is intended to support researchers and professionals in the fields of materials science, drug development, and optical sensing in the effective handling and application of this versatile phosphorescent probe.

Solubility Profile of PtOEP

Platinum(II) octaethylporphyrin is a metalloporphyrin known for its strong phosphorescence and sensitivity to oxygen, making it a valuable tool in various scientific disciplines. Its solubility is a critical parameter for its application in solution-based assays, sensor fabrication, and formulation development. While comprehensive quantitative solubility data across all organic solvents is not extensively documented in publicly available literature, this guide summarizes the known qualitative and quantitative information.

PtOEP generally exhibits good solubility in a range of non-polar and moderately polar organic solvents. This is attributed to the eight ethyl groups on the periphery of the porphyrin macrocycle, which enhance its interaction with organic media.

Quantitative Solubility Data

The following table presents available quantitative solubility data for PtOEP in select organic solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of the solvent, and the crystalline form of the PtOEP.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of PtOEP |

| Chloroform | CHCl₃ | 119.38 | 61.2 | ~2 mg/mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | ~0.33 mg/mL[1] |

Note: The solubility value for Dichloromethane is approximated from experimental details provided in a study where 1 mg of PtOEP was dissolved in 3 mL of DCM[1].

Qualitative Solubility Information

| Solvent | Solubility Observation |

| Toluene | Frequently used as a solvent for PtOEP in spectroscopic studies and for creating polymer films containing PtOEP.[2] |

| Tetrahydrofuran (THF) | PtOEP is soluble in THF and is often used for photophysical characterization.[2][3] |

| Dimethylformamide (DMF) | PtOEP has been dissolved in DMF for spectroscopic analysis.[1][4] |

| Acetonitrile (MeCN) | Used as a solvent for PtOEP in studies monitoring oxygen concentration.[5][6][7] |

| Acetone | Reported as a "bad" solvent, leading to poor dispersion and clumping of PtOEP.[8] |

| Alcohols (e.g., Methanol, Ethanol) | Generally considered poor solvents for PtOEP. |

Stability of PtOEP in Organic Solvents

The stability of PtOEP is a crucial factor for its reliable use, particularly in applications requiring long-term measurements or exposure to light. The primary factors affecting its stability are photodegradation and thermal degradation.

Photostability

PtOEP is generally considered to be photochemically stable, especially in deoxygenated environments. Its strong phosphorescence is, however, subject to quenching by molecular oxygen. This quenching process itself does not necessarily imply rapid degradation of the PtOEP molecule but is a critical consideration for its application as an oxygen sensor.

Prolonged exposure to high-intensity light, especially in the presence of oxygen, can lead to photobleaching. The rate of photodegradation is dependent on the solvent, the concentration of oxygen, the intensity and wavelength of the excitation light, and the presence of other reactive species.

Thermal Stability

PtOEP exhibits high thermal stability. Studies involving thermal evaporation of PtOEP to create thin films have shown that the molecule can withstand elevated temperatures without decomposition. This property is advantageous for applications requiring thermal processing or for use in environments with fluctuating temperatures.

Experimental Protocols

This section outlines detailed methodologies for assessing the solubility and stability of PtOEP.

Protocol for Determining Solubility

A common method for determining the solubility of a compound like PtOEP is the saturation shake-flask method.

-

Preparation: Add an excess amount of PtOEP powder to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.

-

Phase Separation: Allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid material.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the sampled supernatant and weigh the remaining PtOEP residue.

-

Spectroscopic Method (UV-Vis): Dilute the supernatant with a known volume of a suitable solvent. Measure the absorbance at the Soret band maximum (around 380-385 nm) using a UV-Vis spectrophotometer. Calculate the concentration using a pre-established calibration curve of PtOEP in the same solvent.

-

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Protocol for Assessing Photostability

The photostability of PtOEP in a specific organic solvent can be evaluated by monitoring its spectroscopic properties over time during exposure to a controlled light source. This protocol is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.

-

Sample Preparation: Prepare a solution of PtOEP in the desired organic solvent at a known concentration. Transfer the solution to a quartz cuvette. For oxygen-dependent studies, the solution can be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or studied under ambient, air-saturated conditions.

-

Light Exposure:

-

Place the cuvette in a photostability chamber equipped with a calibrated light source that provides a controlled illumination and UV energy output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Alternatively, a chemical actinometric system can be used in parallel to ensure the specified light exposure is achieved.

-

-

Data Acquisition:

-

At regular time intervals, remove the cuvette from the chamber and record its UV-Vis absorption spectrum and phosphorescence emission spectrum.

-

Monitor for changes in the absorbance at the Soret and Q-bands and any alterations in the shape of the absorption spectrum, which could indicate the formation of degradation products.

-

Measure the phosphorescence intensity at the emission maximum (around 645 nm). A decrease in intensity over time can be indicative of photobleaching.

-

-

Analysis: Plot the absorbance and/or emission intensity as a function of exposure time or total light dosage to determine the rate of degradation.

Protocol for Assessing Thermal Stability

The thermal stability of PtOEP in solution can be assessed by incubating the solution at an elevated temperature and monitoring its properties over time.

-

Sample Preparation: Prepare a solution of PtOEP in the desired organic solvent in a sealed, thermally stable vial to prevent solvent evaporation.

-

Incubation: Place the vial in a calibrated oven or heating block set to the desired temperature (e.g., 40°C, 60°C, or 80°C).

-

Data Acquisition:

-

At specified time points (e.g., 0, 24, 48, 72 hours), remove the vial and allow it to cool to room temperature.

-

Record the UV-Vis absorption and phosphorescence emission spectra of the solution.

-

-

Analysis: Analyze the spectral data for any changes that would indicate degradation, as described in the photostability protocol. For a more detailed analysis of potential degradation products, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the assessment of PtOEP solubility and stability.

Caption: Workflow for PtOEP Solubility and Stability Assessment.

References

- 1. Optically Coupled PtOEP and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unraveling the Luminescence of Platinum(II) Octaethylporphyrin: An In-depth Technical Guide to its Phosphorescence and the Jablonski Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the photophysical processes governing the phosphorescence of Platinum(II) octaethylporphyrin (PtOEP), a key luminophore in various scientific and technological applications. By delving into the principles of the Jablonski diagram, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the electronic transitions that give rise to PtOEP's characteristic long-lived emission. The guide further presents a compilation of quantitative photophysical data and detailed experimental protocols for the characterization of this important molecule.

The Jablonski Diagram: A Framework for Understanding Molecular Photophysics

The Jablonski diagram is a powerful tool for visualizing the electronic and vibrational states of a molecule and the transitions between them. It provides a clear framework for understanding the processes of light absorption, fluorescence, and phosphorescence. In the context of PtOEP, the Jablonski diagram elucidates the pathway from initial photoexcitation to the eventual emission of phosphorescent light.

Upon absorption of a photon with appropriate energy, a PtOEP molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). Molecules in higher excited singlet states (S₂, S₃, etc.) rapidly lose energy through non-radiative processes like internal conversion and vibrational relaxation, cascading down to the lowest excited singlet state (S₁).

Due to the presence of the heavy platinum atom, PtOEP exhibits strong spin-orbit coupling. This facilitates a highly efficient, non-radiative transition known as intersystem crossing (ISC), where the molecule transitions from the lowest excited singlet state (S₁) to an excited triplet state (T₁). This spin-forbidden transition is the crucial step that populates the triplet state manifold.

Once in the T₁ state, the molecule can relax back to the ground state (S₀) via two primary pathways: non-radiative decay or radiative decay in the form of phosphorescence. Phosphorescence is a spin-forbidden radiative transition from the lowest triplet state to the singlet ground state, resulting in a long-lived emission compared to fluorescence. This longevity is a hallmark of PtOEP and is central to its utility in applications such as oxygen sensing and bio-imaging.

Quantitative Photophysical Data of PtOEP

The photophysical properties of PtOEP have been extensively studied. The following tables summarize key quantitative data for PtOEP in various environments.

Table 1: Absorption and Emission Properties of PtOEP

| Property | Wavelength (nm) | Solvent/Matrix |

| Absorption (Soret Band) | ~380 | Toluene (B28343), Dichloromethane |

| Absorption (Q-Band I) | ~501 | Toluene, Dichloromethane |

| Absorption (Q-Band II) | ~535 | Toluene, Dichloromethane |

| Phosphorescence Emission | ~645-660 | Toluene, Dichloromethane, Polymer Films |

Table 2: Luminescence Quantum Yields and Lifetimes of PtOEP

| Property | Value | Conditions |

| Phosphorescence Quantum Yield (Φp) | 0.35 | Deaerated Dichloromethane[1] |

| 0.10 - 0.16 | Polymer Films (ambient)[2] | |

| Phosphorescence Lifetime (τp) | ~50 - 90 µs | Deaerated Solutions[3] |

| ~2 µs | Aerated Solutions | |

| 6.8 - 12.4 µs | Polymer Films (ambient) |

Experimental Protocols

Accurate characterization of the photophysical properties of PtOEP requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) of PtOEP.

Materials:

-

PtOEP

-

Spectroscopic grade solvent (e.g., toluene or dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of PtOEP in the chosen solvent. Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the Soret band maximum to ensure adherence to the Beer-Lambert law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range to scan from 300 nm to 700 nm.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction.

-

Measurement: Replace the blank cuvette with the cuvette containing the PtOEP solution. Record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

Steady-State Photoluminescence (Phosphorescence) Spectroscopy

Objective: To determine the phosphorescence emission maximum of PtOEP.

Materials:

-

PtOEP solution (prepared as for UV-Vis spectroscopy)

-

Fluorometer equipped with a pulsed xenon lamp or a laser excitation source and a suitable detector (e.g., a photomultiplier tube).

-

Quartz cuvette

-

Nitrogen or argon gas for deoxygenation (optional but recommended for enhanced phosphorescence)

Procedure:

-

Sample Preparation: For enhanced phosphorescence, gently bubble nitrogen or argon gas through the PtOEP solution in the cuvette for 10-15 minutes to remove dissolved oxygen. Seal the cuvette to prevent re-oxygenation.

-

Instrument Setup: Turn on the fluorometer and allow the source to stabilize. Set the excitation wavelength to one of the Q-band absorption maxima (e.g., 535 nm) to minimize inner filter effects. Set the emission scan range from 600 nm to 800 nm.

-

Measurement: Place the cuvette containing the PtOEP solution in the sample holder. Acquire the phosphorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum emission intensity.

Relative Phosphorescence Quantum Yield Measurement

Objective: To determine the phosphorescence quantum yield (Φp) of PtOEP relative to a known standard.

Materials:

-

PtOEP solution

-

A suitable phosphorescence standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in deaerated water, Φp = 0.063).

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and PtOEP in the same solvent if possible. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all standard and sample solutions.

-

Emission Spectra: Record the corrected phosphorescence spectra of all standard and sample solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Calculate the phosphorescence quantum yield of the sample (Φp,sample) using the following equation: Φp,sample = Φp,std * (I_sample / A_sample) * (A_std / I_std) * (η_sample² / η_std²) where:

-

Φp,std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Time-Resolved Phosphorescence Spectroscopy

Objective: To measure the phosphorescence lifetime (τp) of PtOEP.

Materials:

-

PtOEP solution

-

Time-resolved fluorometer with a pulsed laser or light-emitting diode (LED) for excitation and a fast detector (e.g., a photomultiplier tube or a streak camera).

Procedure:

-

Sample Preparation: Prepare a deoxygenated solution of PtOEP as described for steady-state measurements.

-

Instrument Setup: Set the excitation wavelength to a Q-band absorption maximum. Set the emission wavelength to the phosphorescence maximum. The instrument will record the decay of phosphorescence intensity over time following a short excitation pulse.

-

Data Acquisition: Acquire the phosphorescence decay curve.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to determine the phosphorescence lifetime (τp).

Visualizing the Photophysics of PtOEP Phosphorescence

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes involved in the phosphorescence of PtOEP.

Caption: Jablonski diagram illustrating the electronic transitions in PtOEP leading to phosphorescence.

Caption: A typical experimental workflow for the photophysical characterization of PtOEP.

References

Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide to its Intersystem Crossing Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) octaethylporphyrin (PtOEP) is a metalloporphyrin renowned for its exceptional photophysical properties, most notably its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁). This near-quantitative conversion makes PtOEP a cornerstone photosensitizer in a multitude of applications, including photodynamic therapy (PDT), oxygen sensing, and triplet-triplet annihilation (TTA) upconversion.[1][2] This technical guide provides an in-depth analysis of the singlet-triplet intersystem crossing efficiency of PtOEP, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying photophysical processes. The heavy platinum atom at the core of the porphyrin macrocycle is a key structural feature that significantly enhances spin-orbit coupling, which in turn facilitates the spin-forbidden transition from the singlet to the triplet manifold.[2][3]

Core Photophysical Properties of PtOEP

The photophysics of PtOEP are characterized by strong absorption in the Soret (around 380 nm) and Q-band (around 500-540 nm) regions, followed by an exceptionally rapid and efficient intersystem crossing to the triplet state.[4] This process occurs on a sub-picosecond timescale, effectively outcompeting fluorescence emission from the S₁ state. Consequently, the fluorescence quantum yield of PtOEP is negligible, with the vast majority of excited molecules populating the long-lived triplet state.[5] This high triplet quantum yield is the foundation of PtOEP's utility as a photosensitizer.

Quantitative Photophysical Data

The following table summarizes key quantitative photophysical parameters for PtOEP in various environments. These values have been compiled from multiple studies to provide a comparative overview.

| Parameter | Value | Solvent/Matrix | Notes |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ≈ 1 (or 100%) | Toluene, THF | Generally accepted to be near-quantitative.[6] |

| Fluorescence Quantum Yield (Φ_F) | Negligible | Most solvents | Due to the extremely rapid and efficient ISC.[5] |

| Phosphorescence Quantum Yield (Φ_P) | 0.35 - 0.50 | Deaerated Toluene, THF, Dichloromethane | Highly dependent on the absence of quenchers like oxygen.[7][8] |

| 0.16 | Polystyrene (PS) film | Solid matrix can influence emission properties.[7] | |

| Phosphorescence Lifetime (τ_P) | 50 - 90 µs | Deaerated Toluene, THF | Long lifetime allows for efficient energy transfer.[4][6] |

| 73 - 110 µs | Solid Matrix | Lifetimes are often longer in rigid environments.[8] | |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.88 | Dichloromethane | A measure of the efficiency of energy transfer to molecular oxygen.[8] |

| S₁ State Energy | ~2.27 eV | - | Estimated from the onset of absorption.[5] |

| T₁ State Energy | ~1.9 eV | THF | Determined from the peak of the phosphorescence spectrum.[4] |

Photophysical Pathways of PtOEP

The key photophysical events for PtOEP following photoexcitation are depicted in the Jablonski diagram below. This diagram illustrates the transitions between electronic energy states.

Experimental Protocols for Determining Intersystem Crossing Efficiency

The near-quantitative ISC efficiency of PtOEP is a widely accepted fact. However, its experimental verification relies on several well-established techniques. Below are detailed methodologies for key experiments.

Comparative Method using Laser Flash Photolysis

This is a widely used method to determine the triplet quantum yield (Φ_T), which for PtOEP is equivalent to the ISC quantum yield (Φ_ISC) due to the negligible fluorescence.

-

Principle: This method compares the transient absorbance of the triplet state of the sample (PtOEP) with that of a reference compound with a known Φ_T under identical excitation conditions.

-

Experimental Workflow:

-

Key Experimental Parameters:

-

Excitation Source: Typically a Q-switched Nd:YAG laser providing nanosecond pulses at 532 nm (for Q-band excitation).

-

Probe Source: A high-intensity Xenon arc lamp.

-

Detector: A fast photomultiplier tube (PMT) coupled to a monochromator and a digital oscilloscope.

-

Reference Standard: A compound with a well-characterized triplet quantum yield and similar absorption properties, such as meso-tetraphenylporphyrin (H₂TPP) or its zinc analog (ZnTPP).

-

Sample Preparation: Solutions must be thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to avoid quenching of the triplet state by molecular oxygen.

-

Singlet Oxygen Phosphorescence Method

This method indirectly determines the triplet quantum yield by quantifying the amount of singlet oxygen produced, which is sensitized by the triplet state of PtOEP.

-

Principle: The phosphorescence of singlet oxygen at ~1270 nm is directly proportional to the number of singlet oxygen molecules generated, which in turn is proportional to the triplet quantum yield of the photosensitizer.

-

Experimental Protocol:

-

Prepare air-saturated solutions of the PtOEP sample and a reference photosensitizer with a known singlet oxygen quantum yield (Φ_Δ^ref) in the same solvent (e.g., dichloromethane). The absorbance of both solutions should be matched at the excitation wavelength.

-

Excite the solutions with a pulsed laser (e.g., 532 nm).

-

Detect the time-resolved phosphorescence of singlet oxygen at 1270 nm using a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium photodiode or a PMT with NIR sensitivity).

-

The initial intensity of the singlet oxygen phosphorescence signal is proportional to the singlet oxygen quantum yield.

-

The singlet oxygen quantum yield of the sample (Φ_Δ^sample) can be calculated using the following equation:

Φ_Δ^sample = Φ_Δ^ref * (I_sample / I_ref)

where I_sample and I_ref are the initial phosphorescence intensities of the sample and the reference, respectively.

-

For PtOEP, the singlet oxygen quantum yield is a direct measure of its triplet formation efficiency in the presence of oxygen.

Time-Resolved Photoluminescence (TRPL)

While PtOEP has negligible fluorescence, TRPL is crucial for measuring the phosphorescence lifetime, which is an important parameter related to the triplet state.

-

Principle: This technique measures the decay of phosphorescence intensity over time following pulsed excitation.

-

Experimental Setup:

-

Excitation Source: A pulsed light source with a repetition rate that allows for the full decay of the phosphorescence between pulses. This can be a pulsed laser (e.g., 405 nm diode laser) or a flash lamp.

[1] * Sample Holder: A cuvette holder, often with temperature control and the ability to deoxygenate the sample.

-

Emission Collection: The emitted light is collected at 90 degrees to the excitation beam and passed through a monochromator to select the phosphorescence wavelength (e.g., ~645 nm for PtOEP).

-

Detector: A sensitive, time-resolved detector such as a photomultiplier tube (PMT).

-

Data Acquisition: A time-correlated single-photon counting (TCSPC) system or a digital oscilloscope records the decay trace.

-

Data Analysis: The phosphorescence decay curve is fitted to an exponential decay function to extract the phosphorescence lifetime (τ_P). In deoxygenated solutions, this lifetime reflects the intrinsic decay rate of the triplet state.

Conclusion

The extremely high intersystem crossing efficiency of Platinum(II) octaethylporphyrin is a direct consequence of the heavy-atom effect, which dramatically enhances spin-orbit coupling. This intrinsic property, approaching a quantum yield of unity, underpins its widespread use in applications that rely on the generation of triplet excited states. The experimental methodologies outlined in this guide, particularly laser flash photolysis and singlet oxygen phosphorescence detection, provide robust means to quantify this efficiency and other critical photophysical parameters. For professionals in research and drug development, a thorough understanding of these principles and experimental techniques is paramount for the effective design and implementation of PtOEP-based systems.

References

- 1. OPG [opg.optica.org]

- 2. Optically Coupled PtOEP and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Discovery and History of Platinum Octaethylporphyrin (PtOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and key experimental aspects of Platinum Octaethylporphyrin (PtOEP). PtOEP is a highly significant phosphorescent dye, renowned for its applications in oxygen sensing and photodynamic therapy. This document details its synthesis, photophysical properties, and the experimental protocols that underpin its use in various scientific fields.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of porphyrins, a class of organic compounds vital to many biological processes, including oxygen transport (as part of hemoglobin) and photosynthesis (in chlorophyll). The systematic study of synthetic porphyrins began in the early 20th century, with the pioneering work of Hans Fischer, who elucidated the structure of heme and chlorophyll.

The specific synthesis of octaethylporphyrin (OEP), the ligand precursor to PtOEP, was a significant advancement in creating stable and symmetric porphyrin structures for fundamental studies. The introduction of a heavy metal atom, such as platinum, into the porphyrin core was a crucial step in modulating the photophysical properties of the molecule. The heavy atom effect, a phenomenon where the presence of a heavy atom enhances spin-orbit coupling, facilitates the transition of the molecule from the excited singlet state to the triplet state. This results in strong room-temperature phosphorescence, a property that is central to the utility of PtOEP.

While the exact first synthesis of PtOEP is not prominently documented as a singular breakthrough event, its development was a part of the broader systematic investigation of metalloporphyrins by various research groups from the mid-20th century onwards. These studies aimed to understand the relationship between the central metal atom and the photophysical properties of the porphyrin macrocycle. The work of research groups like that of Martin Gouterman in the 1960s and 70s was instrumental in systematically characterizing the electronic spectra and luminescence of a wide range of metalloporphyrins, including platinum complexes, and laying the theoretical groundwork for understanding their properties. The high quantum yield and sensitivity to oxygen of PtOEP led to its establishment as a benchmark phosphorescent probe.

Physicochemical and Photophysical Properties

PtOEP is characterized by its excellent photostability, strong absorption in the visible region, and intense room-temperature phosphorescence. Its emission is highly sensitive to the presence of molecular oxygen, making it an ideal candidate for oxygen sensing applications.

Table 1: Key Physicochemical Properties of PtOEP

| Property | Value |

| Chemical Formula | C₃₆H₄₄N₄Pt |

| Molar Mass | 787.85 g/mol |

| Appearance | Red to purple crystalline solid |

| Solubility | Soluble in many organic solvents (e.g., toluene, chloroform (B151607), THF) |

Table 2: Photophysical Properties of PtOEP in Toluene at Room Temperature

| Parameter | Symbol | Value |

| Absorption Peak (Soret Band) | λₐₑₛ(Soret) | ~380 nm |

| Absorption Peak (Q-band) | λₐₑₛ(Q) | ~500 nm, ~535 nm |

| Emission Peak | λₑₘ | ~650 nm |

| Phosphorescence Quantum Yield (in deoxygenated conditions) | Φₚ | ~0.5 |